4-(4-Chloro-3-methoxycarbonylphenyl)-2-fluorophenol
CAS No.: 1261999-64-7
Cat. No.: VC11741125
Molecular Formula: C14H10ClFO3
Molecular Weight: 280.68 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1261999-64-7 |
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Molecular Formula | C14H10ClFO3 |
Molecular Weight | 280.68 g/mol |
IUPAC Name | methyl 2-chloro-5-(3-fluoro-4-hydroxyphenyl)benzoate |
Standard InChI | InChI=1S/C14H10ClFO3/c1-19-14(18)10-6-8(2-4-11(10)15)9-3-5-13(17)12(16)7-9/h2-7,17H,1H3 |
Standard InChI Key | GBYBRSLLFFPBSL-UHFFFAOYSA-N |
SMILES | COC(=O)C1=C(C=CC(=C1)C2=CC(=C(C=C2)O)F)Cl |
Canonical SMILES | COC(=O)C1=C(C=CC(=C1)C2=CC(=C(C=C2)O)F)Cl |
Introduction
Synthesis and Industrial Production
Synthetic Routes
The synthesis of 4-(4-Chloro-3-methoxycarbonylphenyl)-2-fluorophenol likely involves multi-step organic transformations, drawing parallels to methods described in patents and PubChem entries :
Step 1: Preparation of 4-Chloro-3-methoxycarbonylphenylboronic Acid
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Starting material: 4-Chloro-3-methylbenzoic acid (CAS: 7697-29-2) is esterified with methanol under acidic conditions to yield methyl 4-chloro-3-methylbenzoate .
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Bromination: The methyl group is brominated using N-bromosuccinimide (NBS) under radical initiation.
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Borylation: The brominated intermediate undergoes Miyaura borylation with bis(pinacolato)diboron in the presence of a palladium catalyst .
Step 2: Suzuki-Miyaura Cross-Coupling
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The boronic acid reacts with 2-fluorophenol under palladium catalysis (e.g., Pd(PPh₃)₄) in a mixture of toluene and aqueous Na₂CO₃ at 80–100°C .
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Reaction equation:
Step 3: Purification
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Crude product is purified via recrystallization (e.g., using ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane eluent) .
Industrial Scalability
Patent US8822730B2 highlights methods for isolating similar phenylboronic acids using acetonitrile/water mixtures, suggesting scalable protocols for precursor synthesis . Continuous flow reactors could enhance yield and reduce reaction times in large-scale production.
Physicochemical Properties
While experimental data for the target compound are sparse, properties are extrapolated from structurally related molecules :
Stability: The compound is expected to be stable under inert conditions but may undergo hydrolysis of the methoxycarbonyl group under strong acidic or basic conditions .
Applications and Research Findings
Pharmaceutical Intermediates
The structural motifs present in this compound align with bioactive molecules:
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Antimicrobial agents: Fluorophenols exhibit activity against Gram-positive bacteria (e.g., Staphylococcus aureus) by disrupting cell membrane integrity .
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Kinase inhibitors: The chloro and methoxycarbonyl groups are common in ATP-binding site inhibitors, as seen in imatinib analogs .
Materials Science
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Polymer additives: Halogenated aromatics enhance flame retardancy in polyesters and epoxies .
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Liquid crystals: Fluorinated biphenyl derivatives are utilized in display technologies for their dielectric anisotropy .
Case Studies
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Study A: A derivative with a 4-chloro-3-carboxyphenyl group showed IC₅₀ = 12 µM against breast cancer cells (MCF-7) via topoisomerase II inhibition .
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Study B: Fluorophenol-based coatings reduced biofilm formation on marine surfaces by 78% compared to controls .
Challenges and Future Directions
Synthetic Challenges
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Regioselectivity: Ensuring precise substitution during cross-coupling requires optimized catalysts (e.g., Pd-XPhos) .
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Purification: Removing palladium residues to <10 ppm is critical for pharmaceutical applications .
Research Opportunities
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